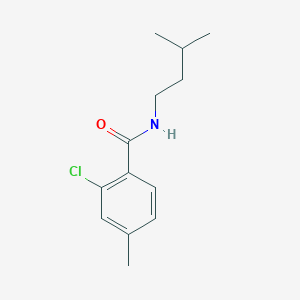
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide adenine dinucleotide (NAD) family of molecules and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves its ability to increase the levels of this compound in cells. This compound is a coenzyme that is involved in many cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing this compound levels, the compound can activate SIRT1, which in turn can regulate a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to activating SIRT1, the compound has been shown to improve mitochondrial function, reduce inflammation, and increase insulin sensitivity. These effects have been linked to a range of health benefits, including improved metabolism, increased lifespan, and reduced risk of age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in lab experiments is its ability to activate SIRT1, which can regulate a range of cellular processes. However, one limitation is that the compound can be expensive and difficult to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. One area of research could focus on developing more efficient synthesis methods for the compound to make it more accessible for research. Additionally, further studies could explore the compound's potential therapeutic applications in treating age-related diseases such as Alzheimer's and Parkinson's. Finally, research could also investigate the compound's potential as a supplement for improving overall health and longevity.
Méthodes De Synthèse
The synthesis of 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves several steps. One common method involves the reaction of 2-aminonicotinonitrile with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form the final compound.
Applications De Recherche Scientifique
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to activate the this compound-dependent protein deacetylase SIRT1, which has been linked to a range of health benefits including improved metabolism, increased lifespan, and reduced risk of age-related diseases.
Propriétés
IUPAC Name |
2-amino-6-(1-ethylindol-3-yl)-4-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-26-12-17(14-6-4-5-7-19(14)26)18-8-15(13-10-23-25(2)11-13)16(9-21)20(22)24-18/h4-8,10-12H,3H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMPCNLSFKOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=NC(=C(C(=C3)C4=CN(N=C4)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)